

A Comprehensive Technical Guide to Synonyms for 4-Isopropylphenylacetaldehyde in Chemical Literature

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Compound of Interest

Compound Name: **4-Isopropylphenylacetaldehyde**

Cat. No.: **B1208413**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synonyms, identifiers, and general experimental approaches related to **4-Isopropylphenylacetaldehyde**. The information is intended to assist researchers in navigating the chemical literature, identifying this compound under its various names, and understanding the common methodologies for its synthesis, purification, and analysis.

Chemical Identity and Synonyms

4-Isopropylphenylacetaldehyde is an aromatic aldehyde with applications in the fragrance and flavor industries.^[1] Due to its commercial use and presence in various chemical databases, it is referred to by a multitude of synonyms and assigned several unique identifiers. A comprehensive understanding of these is crucial for effective literature and database searches.

Data Presentation: Synonyms and Identifiers

The following table summarizes the known synonyms and chemical identifiers for **4-Isopropylphenylacetaldehyde**.

Category	Value	Source
IUPAC Name	2-(4-isopropylphenyl)acetaldehyde	PubChem[2]
CAS Number	4395-92-0	ChemicalBook[3], PubChem[2]
Systematic Name	Benzeneacetaldehyde, 4-(1-methylethyl)-	RIFM[4], PubChem[2]
Common Synonyms	p-Isopropylphenylacetaldehyde	RIFM[4], PubChem[2]
Cuminaldehyde	Chemical Bull[1]	
Cumylacetaldehyde	RIFM[4]	
Cortexal	RIFM[4]	
p-Cymen-7-carboxaldehyde	RIFM[4]	
Homocuminic aldehyde	PubChem[2]	
EINECS Number	224-522-5	ChemicalBook[3], PubChem[2]
FEMA Number	2954	PubChem[2]
JECFA Number	1024	PubChem[2]
Molecular Formula	C ₁₁ H ₁₄ O	ChemicalBook[3], RIFM[4]
Molecular Weight	162.23 g/mol	ChemicalBook[3], RIFM[4]

Experimental Protocols

Detailed experimental protocols specifically for **4-Isopropylphenylacetaldehyde** are not extensively documented in readily available literature. However, established methods for the synthesis, purification, and analysis of aromatic aldehydes can be adapted for this compound.

General Synthesis of Aromatic Aldehydes

The synthesis of aromatic aldehydes can be broadly categorized into direct and indirect methods.[5]

- Direct Methods: These involve the direct introduction of a formyl group onto the aromatic ring. A common example is the Gattermann-Koch reaction, which utilizes carbon monoxide and hydrochloric acid in the presence of a catalyst to formylate benzene and its derivatives. [\[5\]](#)[\[6\]](#)
- Indirect Methods: These methods involve the conversion of an existing functional group on the aromatic ring into an aldehyde. Examples include:
 - Oxidation of Benzyl Alcohols: Primary benzylic alcohols can be oxidized to the corresponding aldehydes using various oxidizing agents.[\[5\]](#)
 - Reduction of Carboxylic Acid Derivatives: Acid chlorides or esters can be reduced to aldehydes.[\[5\]](#)
 - Oxidative Hydroxymethylation: An arene substrate can undergo acid-catalyzed hydroxymethylation with paraformaldehyde, followed by in situ oxidation of the intermediate alcohol to the aldehyde.[\[7\]](#)
 - Kornblum Oxidation: Aromatic halides can be oxidized using dimethyl sulfoxide (DMSO) to yield aromatic aldehydes.[\[8\]](#)

A plausible synthesis route for **4-Isopropylphenylacetaldehyde** involves the Grignard reaction of cumyl magnesium chloride with ethyl formate, followed by acidic hydrolysis of the resulting acetal.[\[3\]](#)

Purification of Liquid Aldehydes

Aldehydes are prone to oxidation to carboxylic acids and may also contain unreacted starting materials or byproducts from side reactions.[\[9\]](#) Common purification techniques for liquid aldehydes include:

- Washing: The crude product can be washed with a mild base, such as a 10% sodium bicarbonate solution, to remove acidic impurities. This is typically followed by washing with water to remove any remaining base and water-soluble impurities.[\[9\]](#)
- Drying: The washed organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[\[9\]](#)

- Distillation: Fractional distillation under reduced pressure is a common final step to purify the aldehyde from non-volatile impurities and other components with different boiling points.[9]
- Bisulfite Adduct Formation: A classic method for purifying aldehydes involves the formation of a solid bisulfite adduct by reacting the aldehyde with a saturated solution of sodium bisulfite. [10][11][12][13] The adduct can be filtered and then decomposed with an acid or base to regenerate the pure aldehyde.[13] This method is particularly effective for removing non-aldehydic impurities.

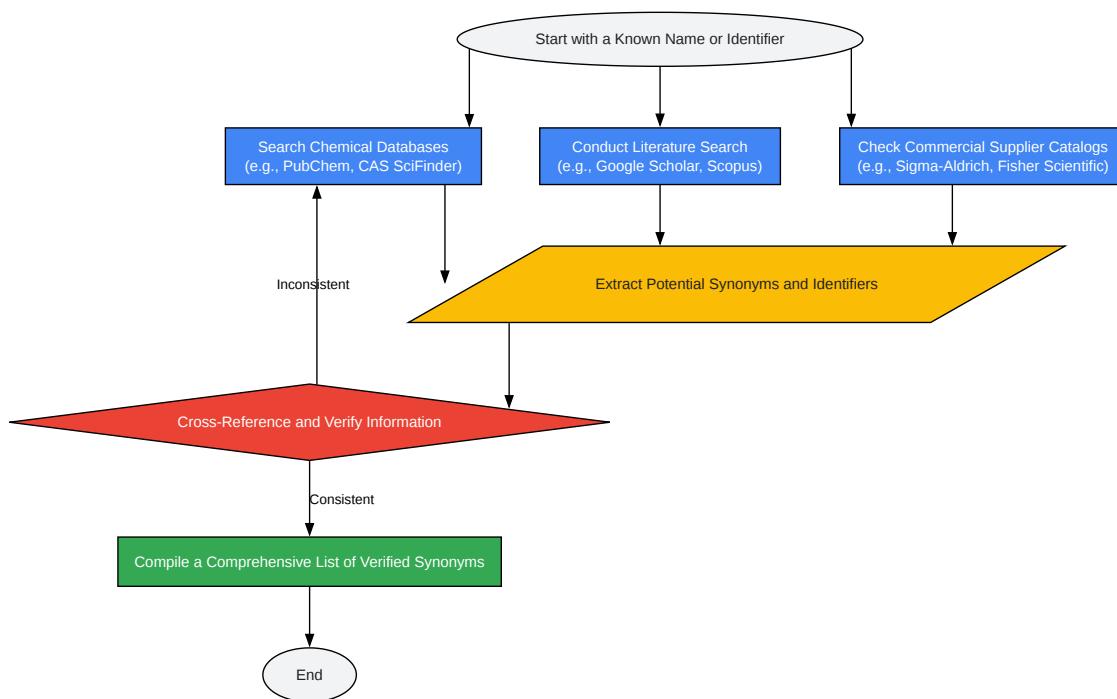
Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like those found in fragrances and flavors.[14][15][16][17][18] A general protocol for the GC-MS analysis of a sample containing **4-Isopropylphenylacetaldehyde** would involve:

- Sample Preparation: The sample is diluted in a suitable solvent (e.g., ethanol, hexane). For complex matrices like cosmetics, a liquid-liquid extraction may be necessary to isolate the fragrance components.[18]
- GC Separation: The diluted sample is injected into the gas chromatograph. The components are separated based on their boiling points and interactions with the stationary phase of the GC column (a common choice is a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane). The oven temperature is programmed to ramp up to elute compounds with different volatilities.
- MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule. The identity of **4-Isopropylphenylacetaldehyde** can be confirmed by comparing its retention time and mass spectrum to that of a known standard or by matching the spectrum to a reference library (e.g., NIST).

Logical Workflow for Synonym Identification

The process of identifying and verifying synonyms for a chemical compound is a critical first step in any research project. The following diagram illustrates a logical workflow for this process.



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Logical workflow for identifying and verifying chemical synonyms.

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